molecular formula C11H7FN2O B11899536 8-Fluoro-6-methoxyquinoline-3-carbonitrile

8-Fluoro-6-methoxyquinoline-3-carbonitrile

Cat. No.: B11899536
M. Wt: 202.18 g/mol
InChI Key: WLBLHALXDBATFV-UHFFFAOYSA-N
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Description

8-Fluoro-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7FN2O and a molecular weight of 202.18 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 6-methoxyquinoline with a fluorinating agent, followed by the introduction of a cyano group at the 3-position. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the nucleophilic substitution and subsequent cyanation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Fluoro-6-methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The cyano group at the 3-position can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 6-Methoxyquinoline-3-carbonitrile
  • 8-Fluoroquinoline-3-carbonitrile
  • 6-Fluoro-8-methoxyquinoline-3-carbonitrile

Comparison: 8-Fluoro-6-methoxyquinoline-3-carbonitrile is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits improved stability and selectivity in various applications.

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

8-fluoro-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H7FN2O/c1-15-9-3-8-2-7(5-13)6-14-11(8)10(12)4-9/h2-4,6H,1H3

InChI Key

WLBLHALXDBATFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=N2)C#N)F

Origin of Product

United States

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